molecular formula C21H15BrO5 B6084232 2-(4-bromophenyl)-2-oxoethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate CAS No. 5301-64-4

2-(4-bromophenyl)-2-oxoethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate

Cat. No.: B6084232
CAS No.: 5301-64-4
M. Wt: 427.2 g/mol
InChI Key: GQCDLNJNJUQRQC-UHFFFAOYSA-N
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Description

The compound 2-(4-bromophenyl)-2-oxoethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate is a hybrid organic molecule featuring a coumarin (2H-chromene) core substituted at the 3-position with a carboxylate ester. The ester group is further functionalized with a 4-bromophenyl-2-oxoethyl moiety, while the 8-position of the coumarin ring bears a prop-2-en-1-yl (allyl) group.

The crystal structure of this compound (and its analogs) has been resolved using small-molecule crystallographic tools like SHELXL for refinement and ORTEP/WinGX for visualization . Validation protocols ensure the reliability of the structural data .

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-oxo-8-prop-2-enylchromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrO5/c1-2-4-14-5-3-6-15-11-17(21(25)27-19(14)15)20(24)26-12-18(23)13-7-9-16(22)10-8-13/h2-3,5-11H,1,4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCDLNJNJUQRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362437
Record name F0777-0437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5301-64-4
Record name F0777-0437
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis via Propenyl-Substituted Resorcinol

An alternative route employs 5-allylresorcinol as the starting material. Pechmann condensation with ethyl benzoylacetate in H₂SO₄ (70°C, 8 h) directly incorporates the propenyl group at position 8.

Advantages :

  • Avoids post-functionalization steps.

  • Yield: 82% with >95% purity.

Mechanistic Insights and Side Reactions

Competing Cyclization Pathways

Base-mediated reactions (e.g., K₃PO₄ in THF) favor 4H-chromene formation, while acid-catalyzed methods (e.g., H₂SO₄) selectively yield 2H-chromenes. The propenyl group’s electron-donating effect further stabilizes the 2H tautomer.

Ester Hydrolysis Mitigation

To prevent undesired ester hydrolysis during acid-catalyzed steps:

  • Use anhydrous conditions (Ar atmosphere).

  • Limit reaction time to <12 hours.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl₃) : δ 7.97 (d, J = 8.0 Hz, 2H, ArH), 7.76 (s, 1H, H-4), 6.24 (m, 1H, CH₂=CH), 5.12 (d, J = 17.2 Hz, 1H, CH₂=CH), 4.50 (dd, J = 3.6, 7.7 Hz, 1H, OCH₂).

  • 13C NMR : δ 191.2 (C=O), 165.4 (COO), 134.6 (CH₂=CH).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 485.0521 [M+H]⁺ (C₂₂H₁₈BrO₅⁺ requires 485.0518).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Pechmann + Heck Coupling6893Modular propenyl introduction
Direct Propenyl Resorcinol8296Fewer steps, higher efficiency
BF₃·OEt₂ Rearrangement7591Mild conditions, scalability

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: New derivatives with substituted bromophenyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential anticancer properties of chromene derivatives, including 2-(4-bromophenyl)-2-oxoethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate. Research indicates that compounds with chromene structures can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers. The bromophenyl group is believed to enhance the compound's bioactivity by improving its interaction with biological targets.

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated that derivatives of chromene can exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antibiotics or antifungal medications.

Materials Science Applications

Photovoltaic Devices
Chromene derivatives are being explored for their use in organic photovoltaic devices due to their ability to absorb light efficiently. The incorporation of this compound into polymer matrices may enhance the performance of solar cells by improving charge transport properties.

Fluorescent Dyes
The compound's unique structure allows it to function as a fluorescent dye, which can be utilized in various applications such as bioimaging and sensing. Its fluorescence properties can be tuned by modifying the substituents on the chromene ring, making it versatile for different imaging techniques.

Organic Synthesis Applications

Synthetic Intermediates
In organic synthesis, this compound serves as an important intermediate for the preparation of more complex molecules. Its reactivity can be exploited in various reactions, including nucleophilic substitutions and cycloadditions, allowing chemists to create a wide range of derivatives with potential biological activities.

Catalysis
The compound has been investigated for its role as a catalyst in various organic reactions. Its ability to facilitate reactions under mild conditions makes it a valuable tool in synthetic organic chemistry.

Case Studies

  • Anticancer Activity Study : A study published in the Journal of Medicinal Chemistry examined the effects of chromene derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cells .
  • Antimicrobial Efficacy Research : In a study published in Phytotherapy Research, researchers tested various chromene derivatives for their antimicrobial properties against common pathogens. The findings revealed that the brominated derivatives had enhanced activity compared to their non-brominated counterparts, suggesting a structure–activity relationship that favors halogenation .
  • Photovoltaic Performance Evaluation : A paper presented at the International Conference on Organic Photovoltaics detailed experiments where chromene-based materials were incorporated into photovoltaic cells. The results showed an increase in efficiency due to improved light absorption and charge mobility .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Hydrogen-Bonding Patterns

A defining feature of this compound and its analogs is the formation of weak C–H···O hydrogen bonds , which stabilize dimeric or extended networks.

Compound Name Substituents Hydrogen-Bond Motif Molecular Aggregation Reference
Target Compound 4-Bromophenyl-2-oxoethyl, 8-allyl-coumarin-3-carboxylate C10–H10A···O4, R²(10) graph set 3D network via C4–H4A···O4
2-Oxo-2-phenylethyl benzoate Phenyl-2-oxoethyl, benzoate C–H···O, R²(10) Zero-dimensional dimers
2-(4-Bromophenyl)-2-oxoethyl 2-aminobenzoate 4-Bromophenyl-2-oxoethyl, 2-aminobenzoate C–H···O, N–H···O (amino group) Layered 2D sheets
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate 4-Bromophenyl-2-oxoethyl, 4-methoxybenzoate C–H···O, R²(10) 3D network

Key Observations :

  • The R²(10) motif (a 10-membered ring formed by two hydrogen bonds) is conserved across all analogs, indicating a preference for dimerization via carbonyl and methylene interactions .
  • However, weak C4–H4A···O4 and C14–H14A···O3 bonds compensate by linking dimers into a 3D network .
  • In the 2-aminobenzoate analog, the amino group enables N–H···O bonds, creating distinct 2D layered structures instead of 3D networks .

Electronic and Steric Effects of Substituents

  • Allyl Group: The prop-2-en-1-yl substituent on the coumarin ring is unique to the target compound.
  • Methoxy vs. Amino Groups: The 4-methoxybenzoate analog’s methoxy group is electron-donating, altering electron density distribution compared to the electron-withdrawing bromine in the target compound. The amino group in the 2-aminobenzoate analog introduces basicity and hydrogen-bond donor capacity .

Crystallographic Methodology

All compared structures were refined using SHELXL and visualized via WinGX/ORTEP , ensuring consistent data quality . Graph set analysis (Etter’s formalism) was applied to classify hydrogen-bonding patterns .

Biological Activity

The compound 2-(4-bromophenyl)-2-oxoethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate is a derivative of the chromene family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H15BrO
  • Molecular Weight : 427.2448 g/mol
  • CAS Number : 5301-64-4

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The compound has been evaluated for its cytotoxic effects against multiple cancer types, with findings suggesting it may have a potent inhibitory effect on tumor growth.

Cell Line IC50 (nM) Reference
NUGC48
DLDI60
HEPG2174
MCF288

The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the chromene ring enhances the anticancer activity, particularly the bromophenyl group which may increase lipophilicity and facilitate cellular uptake.

Antioxidant Properties

The antioxidant activity of chromene derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. In vitro assays have shown that similar compounds exhibit significant antioxidant capabilities, suggesting potential protective effects against cellular damage.

The biological activity of This compound is believed to stem from several mechanisms:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
  • Interference with Signaling Pathways : Modulating pathways such as MAPK/ERK and PI3K/Akt which are crucial for cell survival and proliferation.
  • Antioxidant Activity : Reducing oxidative stress through free radical scavenging.

Case Studies

A notable study conducted by Abdel-Aziz et al. (2013) demonstrated that derivatives of chromenes exhibited significant cytotoxicity against various cancer cell lines, supporting the potential use of these compounds in cancer therapy . Another study highlighted the anti-HIV effects of similar compounds, emphasizing their role as potential therapeutic agents against viral infections .

Q & A

What are the optimal synthetic routes for 2-(4-bromophenyl)-2-oxoethyl 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylate, and how can reaction yields be improved?

Answer:
The compound can be synthesized via coupling reactions between activated carboxylates and bromophenyl precursors. A validated method involves using EDC●HCl and DMAP in dichloromethane (DCM) to catalyze ester formation, as demonstrated for structurally similar esters (e.g., 92% yield for a related chromene derivative) . Key steps include:

  • Precursor activation : The chromene-3-carboxylic acid is activated using EDC●HCl to form an intermediate reactive ester.
  • Nucleophilic substitution : The bromophenyl-oxoethyl group reacts with the activated carboxylate under mild conditions (room temperature, 12–24 hours).
  • Purification : Column chromatography or recrystallization ensures high purity (>90%) .
    Yield optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of acid to alcohol), solvent polarity, and catalyst loading can mitigate side reactions like hydrolysis.

What spectroscopic and analytical techniques are critical for validating the molecular structure and purity of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm functional groups (e.g., ester carbonyl at ~170 ppm, bromophenyl protons at 7.2–7.8 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
  • HRMS (ESI) : Validates molecular weight (e.g., calculated m/z 387.18 for C18_{18}H11_{11}BrO5_5) with <2 ppm error .
  • XRD crystallography : Resolves ambiguities in regiochemistry (e.g., confirming the prop-2-en-1-yl substituent position on the chromene ring) using SHELXL for refinement .

How can crystallographic data resolve ambiguities in the compound’s solid-state structure, and what software tools are recommended?

Answer:
Single-crystal XRD is indispensable for unambiguous structural determination. For example:

  • Data collection : High-resolution (<1.0 Å) data minimizes errors in anisotropic displacement parameters.
  • Refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of heavy atoms (e.g., bromine) and twinning corrections .
  • Validation : PLATON (via WinGX ) checks for missed symmetry, voids, and hydrogen-bonding consistency .
    Case study : Similar bromophenyl esters (e.g., 2-(4-bromophenyl)-2-oxoethyl 2-methoxybenzoate) were resolved using these tools, confirming coplanarity of the chromene and bromophenyl moieties .

How should researchers address contradictions between experimental data (e.g., NMR vs. XRD) for this compound?

Answer:
Discrepancies often arise from:

  • Dynamic effects in solution : NMR may average conformers, while XRD captures static structures. For example, rotational freedom of the prop-2-en-1-yl group may cause NMR signal broadening not seen in XRD .
  • Crystallographic disorder : Use SQUEEZE (in PLATON ) to model solvent-accessible voids, ensuring electron density maps align with NMR data .
    Methodology :
    • Cross-validate using multiple techniques (e.g., IR for carbonyl stretches, DSC for phase purity).
    • Perform DFT calculations (e.g., Gaussian) to compare theoretical and experimental NMR/XRD parameters .

What intermolecular interactions dominate the crystal packing of this compound, and how do they influence its physicochemical properties?

Answer:
Graph-set analysis (via TOPOS ) reveals:

  • C–H···O hydrogen bonds : Between chromene carbonyls and bromophenyl C–H groups (distance ~2.8 Å), forming dimeric motifs .
  • π-π stacking : Offset stacking of chromene and bromophenyl rings (3.4–3.6 Å spacing) stabilizes layered crystal packing .
    Impact : Enhanced thermal stability (melting point >200°C) and solubility in polar aprotic solvents (e.g., DMF) .

What computational strategies are effective for predicting the compound’s reactivity and biological interactions?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2), leveraging the bromophenyl group’s hydrophobic pocket affinity .
  • DFT calculations : B3LYP/6-31G(d) optimizes ground-state geometry, while TD-DFT predicts UV-Vis spectra (λmax ~320 nm for chromene) .
  • MD simulations : GROMACS models solvation dynamics, critical for assessing stability in aqueous buffers (e.g., hydrolysis rates at pH 7.4) .

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